3\'-Deoxycytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

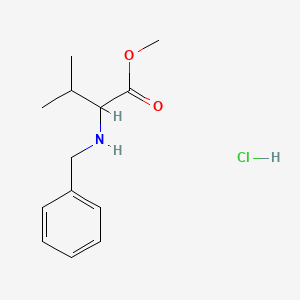

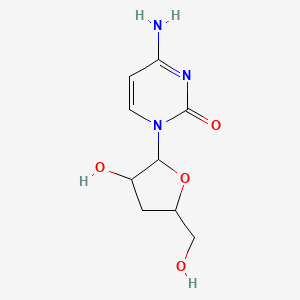

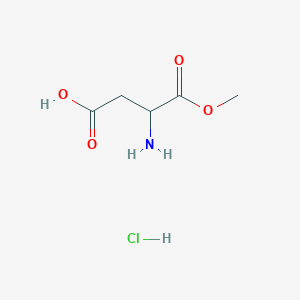

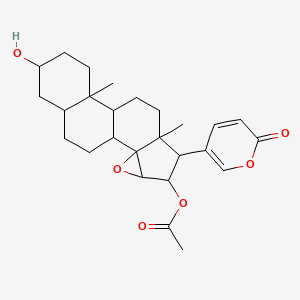

3’-Deoxycytidine is a nucleoside analog that is structurally similar to cytidine, but with the hydroxyl group removed from the 3’ position of the ribose sugar. This modification makes it a deoxyribonucleoside, which is a component of deoxyribonucleic acid (DNA). It plays a crucial role in various biochemical processes and has significant applications in scientific research and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxycytidine typically involves the selective removal of the hydroxyl group at the 3’ position of cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. One common method involves the use of a protecting group strategy to selectively protect the hydroxyl groups at the 2’ and 5’ positions, followed by the reduction of the 3’ hydroxyl group using a suitable reducing agent .

Industrial Production Methods: Industrial production of 3’-Deoxycytidine often involves the use of metabolically engineered microorganisms. For example, Escherichia coli strains can be genetically modified to enhance the production of 3’-Deoxycytidine by deleting specific degradation enzymes and overexpressing biosynthetic pathway genes. This approach has been shown to yield high levels of 3’-Deoxycytidine with reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxycytidine undergoes various chemical reactions, including phosphorylation, deamination, and glycosylation. These reactions are essential for its incorporation into DNA and its subsequent biological activities .

Common Reagents and Conditions:

Phosphorylation: Deoxycytidine kinase catalyzes the phosphorylation of 3’-Deoxycytidine to form deoxycytidine monophosphate (dCMP). This reaction requires ATP as a phosphate donor.

Deamination: Cytidine deaminase catalyzes the deamination of 3’-Deoxycytidine to form deoxyuridine. This reaction typically occurs under physiological conditions.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to 3’-Deoxycytidine, which can be catalyzed by glycosyltransferases.

Major Products Formed:

Deoxycytidine Monophosphate (dCMP): Formed through phosphorylation.

Deoxyuridine: Formed through deamination.

Glycosylated Derivatives: Formed through glycosylation reactions.

Scientific Research Applications

3’-Deoxycytidine has a wide range of applications in scientific research, including:

Mechanism of Action

3’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA methylation and replication processes. For example, decitabine, a derivative of 3’-Deoxycytidine, inhibits DNA methyltransferases, leading to hypomethylation of DNA and reactivation of tumor suppressor genes. This results in the suppression of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Cytidine: A ribonucleoside with a hydroxyl group at the 3’ position.

Deoxycytidine: A deoxyribonucleoside with a hydroxyl group at the 2’ position.

5-Aza-2’-Deoxycytidine (Decitabine): A derivative of 3’-Deoxycytidine used in cancer therapy

Properties

IUPAC Name |

4-amino-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOTKZTEUZTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)

![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)

![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)

![[3-Acetyloxy-5-hydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B13386560.png)